2-(Propylamino)propiophenone-d7 Hydrochloride 2-(Propylamino)propiophenone-d7 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1286167-06-3
VCID: VC0135634
InChI: InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;
SMILES: CCCNC(C)C(=O)C1=CC=CC=C1.Cl
Molecular Formula: C12H18ClNO
Molecular Weight: 234.775

2-(Propylamino)propiophenone-d7 Hydrochloride

CAS No.: 1286167-06-3

Cat. No.: VC0135634

Molecular Formula: C12H18ClNO

Molecular Weight: 234.775

* For research use only. Not for human or veterinary use.

2-(Propylamino)propiophenone-d7 Hydrochloride - 1286167-06-3

Specification

CAS No. 1286167-06-3
Molecular Formula C12H18ClNO
Molecular Weight 234.775
IUPAC Name 2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;
Standard InChI Key CQUMWMSALZGNAF-DWPKPNNESA-N
SMILES CCCNC(C)C(=O)C1=CC=CC=C1.Cl

Introduction

Chemical Identity and Structure

2-(Propylamino)propiophenone-d7 Hydrochloride belongs to the propiophenone family and is characterized by deuterium labeling. The compound's structure combines a phenyl group, a carbonyl group, and a propylamino substituent with seven deuterium atoms replacing seven hydrogen atoms in the molecular structure.

Basic Chemical Information

The compound is identified by various descriptors as presented in the following table:

ParameterInformation
Chemical Name2-(Propylamino)propiophenone-d7 Hydrochloride
CAS Number1286167-06-3
Molecular FormulaC12H18ClNO (includes deuterium atoms)
Molecular Weight234.775 g/mol
Synonyms2'-(PropioaMino-d7) propiophenone Hydrochloride, 1-Phenyl-2-(propylaMino-d7)-1-propanone Hydrochloride

Structural Identifiers

The compound can be represented using standard chemical notation systems as follows:

Identifier TypeNotation
SMILESCCCNC(C)C(=O)C1=CC=CC=C1.Cl
InChIInChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2;

The InChI notation specifically indicates the positions of the deuterium atoms, with three deuterium atoms replacing hydrogens on carbon 1, two deuterium atoms on carbon 3, and two deuterium atoms on carbon 9 of the propyl chain.

Physical and Chemical Properties

2-(Propylamino)propiophenone-d7 Hydrochloride exists as a solid salt form at standard temperature and pressure. The hydrochloride salt formation improves stability and solubility characteristics compared to the free base form.

Key Physical Properties

While comprehensive physical property data is limited in available literature, the following properties can be derived from similar compounds and general principles:

PropertyDescription
Physical StateSolid
ColorWhite to off-white (typical for similar compounds)
SolubilitySoluble in polar solvents including water, methanol, and ethanol
StabilityStable under standard laboratory conditions

Applications and Uses

2-(Propylamino)propiophenone-d7 Hydrochloride has specific applications in analytical and research contexts.

Research Applications

The primary documented use of 2-(Propylamino)propiophenone-d7 Hydrochloride is in the preparation of optically active α-aminopropiophenones . These compounds have significance in pharmaceutical research and development.

Analytical Applications

As a deuterium-labeled compound, 2-(Propylamino)propiophenone-d7 Hydrochloride serves valuable purposes in analytical chemistry:

  • Internal standard for mass spectrometry

  • Tracer in metabolic studies

  • Reference material for quantitative analysis

  • Tool for reaction mechanism studies

The deuterium labeling provides a distinct mass signature that allows researchers to track the compound through chemical processes and biological systems.

Chemical Reactivity

2-(Propylamino)propiophenone-d7 Hydrochloride exhibits reactivity patterns consistent with its functional groups, modified by the presence of deuterium atoms.

Reaction Types

The compound undergoes several types of chemical reactions, including:

  • Oxidation reactions - involving the secondary amine functionality or the ketone group

  • Reduction reactions - potentially at the carbonyl group

  • Substitution reactions - at various reactive sites in the molecule

The presence of deuterium atoms generally results in slower reaction rates for bonds involving deuterium compared to the corresponding hydrogen bonds, due to the kinetic isotope effect.

Analysis and Characterization

The identification and characterization of 2-(Propylamino)propiophenone-d7 Hydrochloride can be accomplished through various analytical techniques.

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